An In-depth Technical Guide to the Synthesis and Characterization of 6-(Hydroxymethyl)pyridine-3-boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Hydroxymethyl)pyridine-3-boronic acid
This guide provides a comprehensive overview of the synthesis and characterization of 6-(hydroxymethyl)pyridine-3-boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the practical and theoretical aspects of its preparation and analytical validation, offering field-proven insights into the experimental choices and methodologies.
Introduction: The Significance of 6-(Hydroxymethyl)pyridine-3-boronic acid
6-(Hydroxymethyl)pyridine-3-boronic acid is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a pyridine ring, a common motif in numerous biologically active compounds, a versatile boronic acid moiety, and a hydroxymethyl group that allows for further functionalization. The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.[2] The presence of the hydroxymethyl group offers a synthetic handle for introducing additional pharmacophores or for attachment to solid supports, making it a valuable tool in combinatorial chemistry and the development of novel therapeutics. Boronic acids and their derivatives have gained prominence in medicinal chemistry, with several boron-containing drugs approved for clinical use.[3] Compounds like 6-(hydroxymethyl)pyridine-3-boronic acid are therefore crucial for the synthesis of new chemical entities with potential therapeutic applications, including the development of inhibitors for enzymes such as the Staphylococcus aureus NorA efflux pump.[4]
Synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid
The synthesis of 6-(hydroxymethyl)pyridine-3-boronic acid is most effectively achieved through a two-step process: the Miyaura borylation of a suitable halo-pyridine precursor to form a boronate ester, followed by the hydrolysis of the ester to the desired boronic acid. This approach offers a reliable and scalable route to the target compound.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 6-(hydroxymethyl)pyridine-3-boronic acid points to a Miyaura borylation of a 2-halo-5-(hydroxymethyl)pyridine derivative. The pinacol ester is a common and stable intermediate in this process.
Step 1: Miyaura Borylation to Synthesize 6-(Hydroxymethyl)pyridine-3-boronic acid pinacol ester
The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent.[5] For this synthesis, 2-bromo-5-(hydroxymethyl)pyridine is a suitable starting material due to its commercial availability and the high reactivity of the C-Br bond in palladium-catalyzed reactions.
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Reagents and Materials:
-
2-Bromo-5-(hydroxymethyl)pyridine
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Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane or toluene
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Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and Schlenk line or glovebox
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-(hydroxymethyl)pyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.12 equiv).
-
Add anhydrous 1,4-dioxane or toluene via syringe.
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Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pinacol ester as a solid.
-
-
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Anhydrous Solvent: Water can lead to the hydrolysis of the diboron reagent and the boronate ester product, reducing the yield.
-
Base (Potassium Acetate): A base is required for the transmetalation step of the catalytic cycle. Potassium acetate is a mild and effective base for this transformation.[5]
-
Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. Other bulky, electron-rich phosphine ligands can also be employed to improve reaction efficiency.
-
Purification: Column chromatography is necessary to remove unreacted starting materials, byproducts, and any remaining catalyst residues.
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Step 2: Hydrolysis of the Pinacol Ester
The pinacol ester is a stable protecting group for the boronic acid. Its removal is typically achieved by hydrolysis under acidic or basic conditions, or by transesterification. A common and effective method involves treatment with an aqueous acid.
Experimental Protocol: Hydrolysis to 6-(Hydroxymethyl)pyridine-3-boronic acid
-
Reagents and Materials:
-
6-(Hydroxymethyl)pyridine-3-boronic acid pinacol ester
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Acetone or Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl) or other suitable acid
-
Sodium hydroxide (NaOH) solution for pH adjustment
-
Sodium chloride (NaCl)
-
Dichloromethane or Ethyl acetate for extraction
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
-
-
Procedure:
-
Dissolve the 6-(hydroxymethyl)pyridine-3-boronic acid pinacol ester in a mixture of acetone or THF and water.
-
Add aqueous HCl (e.g., 2 M) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After completion, carefully neutralize the reaction mixture with an aqueous NaOH solution to a pH of approximately 7.
-
Saturate the aqueous layer with solid NaCl to improve extraction efficiency.
-
Extract the aqueous layer with several portions of dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-(hydroxymethyl)pyridine-3-boronic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) if necessary.
-
-
Causality of Experimental Choices:
-
Acidic Hydrolysis: The acidic conditions facilitate the cleavage of the boronate ester bond.
-
pH Adjustment: Careful neutralization is crucial as boronic acids can be unstable at very high or low pH. A neutral pH also aids in the efficient extraction of the product.
-
Salting Out: The addition of NaCl increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer during extraction.
-
Recrystallization: This is a standard technique for purifying solid organic compounds to obtain a high-purity final product.
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Characterization of 6-(Hydroxymethyl)pyridine-3-boronic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 6-(hydroxymethyl)pyridine-3-boronic acid. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a suitable solvent like DMSO-d₆ are:
-
A singlet for the two protons of the hydroxymethyl group (-CH₂OH), likely in the range of 4.5-5.0 ppm.
-
A singlet for the proton of the hydroxyl group (-OH), which may be broad and its chemical shift can vary depending on concentration and temperature.
-
Signals for the three aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The coupling patterns (doublets, doublet of doublets) will be indicative of their positions relative to each other and the substituents.
-
A broad singlet for the two protons of the boronic acid group (-B(OH)₂), which may exchange with residual water in the solvent.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The expected chemical shifts are:
-
A signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.
-
Signals for the pyridine ring carbons in the aromatic region (120-160 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | O-H stretching (hydroxyl and boronic acid) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| ~1600, ~1470 | C=C and C=N stretching (pyridine ring) |
| ~1350 | B-O stretching |
| ~1050 | C-O stretching (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 6-(hydroxymethyl)pyridine-3-boronic acid (C₆H₈BNO₃), the expected molecular weight is approximately 152.94 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Development
6-(Hydroxymethyl)pyridine-3-boronic acid is a valuable building block in drug discovery due to its ability to participate in Suzuki-Miyaura cross-coupling reactions.[6] This allows for the efficient synthesis of biaryl and heteroaryl structures, which are common scaffolds in many pharmaceuticals.[7] The hydroxymethyl group provides a point for further chemical modification, enabling the generation of diverse libraries of compounds for biological screening. The pyridine nitrogen can act as a hydrogen bond acceptor, which is often important for binding to biological targets. The boronic acid moiety itself can also interact with active sites of enzymes, as seen in the FDA-approved drug Bortezomib.[3]
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route to 6-(hydroxymethyl)pyridine-3-boronic acid via a Miyaura borylation followed by hydrolysis. The rationale behind the experimental choices has been detailed to provide a deeper understanding of the process. Furthermore, a comprehensive characterization plan has been presented to ensure the identity and purity of the final product. The significance of this molecule as a versatile building block in medicinal chemistry and drug discovery underscores the importance of robust synthetic and analytical methods for its preparation.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). SUPPLEMENTARY INFORMATION for the article:. The Royal Society of Chemistry. Retrieved from [Link]
-
Silva, F., & et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. Available at: [Link]
-
Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz. Retrieved from [Link]
-
(n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. Available at: [Link]
-
Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. Available at: [Link]
-
(2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4947. Available at: [Link]
-
(2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate. Retrieved from [Link]
-
(2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Retrieved from [Link]
-
(n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. Retrieved from [Link]
-
(n.d.). boronic esters. Organic Syntheses. Retrieved from [Link]
-
(n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
(n.d.). CAS 1150632-93-1 | 6-(Dimethoxymethyl)pyridine-3-boronic acid pinacol ester. Hoffman Fine Chemicals. Retrieved from [Link]
-
(n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0302613). NP-MRD. Retrieved from [Link]
-
(n.d.). Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Autech. Retrieved from [Link]
-
(n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).. ResearchGate. Retrieved from [Link]
-
(n.d.). 6-HYDROXYMETHYL-PYRIDAZIN-3(2H)-ONE - Optional[13C NMR]. SpectraBase. Retrieved from [Link]
-
(2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(2), o366. Available at: [Link]
-
(n.d.). FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine. ResearchGate. Retrieved from [Link]
-
(n.d.). Pyridine. NIST WebBook. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
